![molecular formula C17H19NO4S B1434135 Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate CAS No. 1858255-98-7](/img/structure/B1434135.png)
Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate
Overview
Description
“Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate”, also known as MSAB, is a complex chemical compound. It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Molecular Structure Analysis
The molecular formula of MSAB is C15H15NO4S . It has an average mass of 305.349 Da and a monoisotopic mass of 305.072174 Da . The structure of this compound includes a benzoate group, a methylsulfonyl group, and an amino group, which are all attached to a benzene ring .Chemical Reactions Analysis
MSAB is known to interact with β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription . It targets β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation .Physical And Chemical Properties Analysis
MSAB is a powder that can range in color from off-white to purple . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature between 2-8°C .Scientific Research Applications
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : The compound is used in the development of new antibacterial agents .
- Method : The compound is synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results : The compounds were revealed as potent compounds among the tested strains .
-
Synthesis in Microflow System
- Field : Chemical Engineering
- Application : The compound is synthesized in a continuous flow microreactor system .
- Method : By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation .
- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
-
Docking Study and Antimicrobial Activity
- Field : Bioinformatics and Medicinal Chemistry
- Application : The compound is used in the development of new antibacterial agents .
- Method : The compound is synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method . In silico studies are also conducted .
- Results : The compounds were revealed as potent compounds among the tested strains .
-
β-catenin Degradation Inducer
- Field : Cancer Research
- Application : The compound is used as a cellular β-catenin degradation inducer with anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo .
- Method : The compound is synthesized and then tested for its ability to induce β-catenin degradation .
- Results : The compound selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .
-
Ester Chemistry
- Field : Organic Chemistry
- Application : Esters, including the compound you mentioned, can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids .
- Method : The compound can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction, etc .
- Results : The results of these reactions can be used in various applications, including the synthesis of other organic compounds .
-
Fries Rearrangement
properties
IUPAC Name |
methyl 4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-5-4-6-16(11-13)18(23(3,20)21)12-14-7-9-15(10-8-14)17(19)22-2/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUQHZPYOZFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



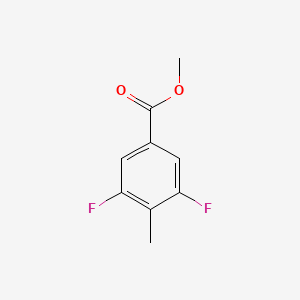
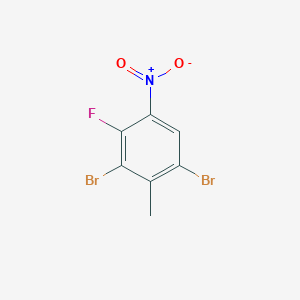
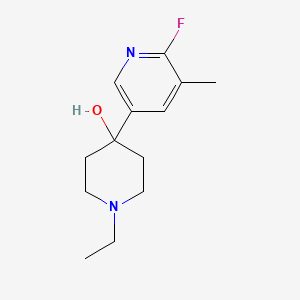
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)

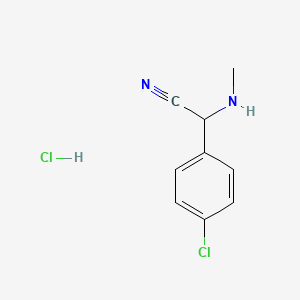
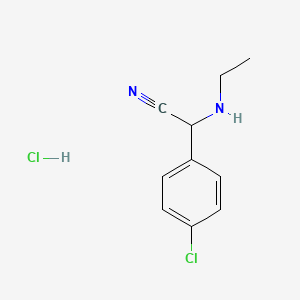
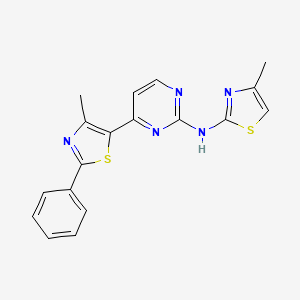
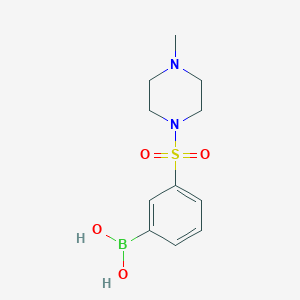
![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)
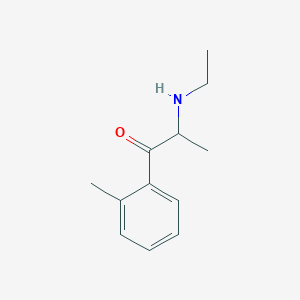
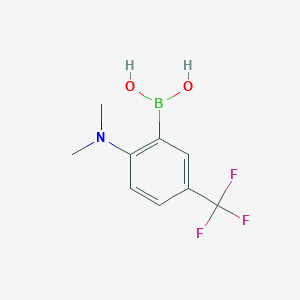
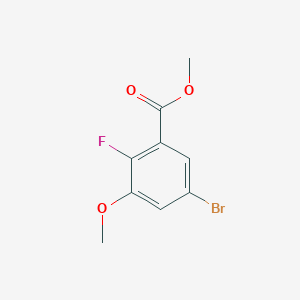
![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)